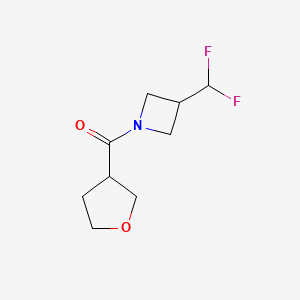

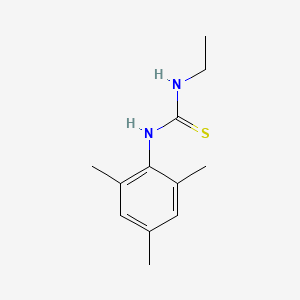

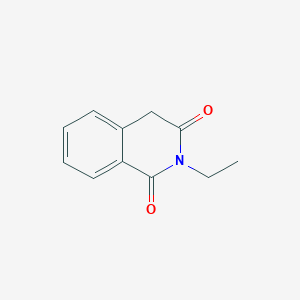

![molecular formula C22H28Cl2N2O2 B3010456 N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 101345-75-9](/img/structure/B3010456.png)

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product with high overall yield . Similarly, other papers describe the synthesis of different acetamide derivatives using various starting materials and conditions, indicating a versatile approach to acetamide synthesis that could be applied to the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as IR, MS, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis . The crystal structure of related compounds has been determined, providing information on molecular conformation and intermolecular interactions . These techniques would be essential in analyzing the molecular structure of "N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, they do discuss the reactivity of similar acetamide derivatives. For example, one study describes the reaction of an acetamide derivative with aromatic amines to yield heterocyclic compounds . Another study discusses the photochemical properties of acetamide derivatives . These insights could be relevant when considering the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be inferred from the characterization data provided in the papers. For example, vibrational spectroscopy has been used to study the effect of rehybridization and hyperconjugation on the properties of an acetamide derivative . Additionally, pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity have been predicted using computational methods . These methods would be applicable in analyzing the physical and chemical properties of "N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride".

Relevant Case Studies

Several papers include case studies on the biological activity of acetamide derivatives. For instance, novel acetamide derivatives have been screened for cytotoxicity against various cancer cell lines, with some compounds showing significant activity . Another study screened acetamide derivatives against enzymes such as acetylcholinesterase and lipoxygenase, finding some compounds to be active inhibitors . These case studies highlight the potential therapeutic applications of acetamide derivatives and could be relevant when considering the biological activity of the compound .

Scientific Research Applications

Synthesis and Radiochemical Applications :

- N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, monohydrochloride, also known as lorcainide monohydrochloride, has been utilized in the synthesis of radioactively labeled compounds. Tritium incorporation into this compound has been achieved, leading to radiochemically pure products with high specific activities, demonstrating its usefulness in radiochemical studies (Thijssen, Knaeps, & Heykants, 1981).

Pharmacological Potential :

- Various acetamide derivatives, including those with structural similarities to N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide, have been evaluated for pharmacological properties. Some derivatives have shown potential as hypoglycemic agents, indicating a broader scope for research in therapeutic applications (Srivastava, Suresh, Pandeya, & Pandey, 1996).

Anticancer, Anti-Inflammatory, and Analgesic Activities :

- Research has been conducted on derivatives of N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide for potential anticancer, anti-inflammatory, and analgesic activities. Notably, some compounds have shown promising results against cancer cells and in reducing inflammation and pain (Rani, Pal, Hegde, & Hashim, 2014).

Antibacterial Potential :

- Acetamide derivatives bearing structural similarities have been synthesized and evaluated for their antibacterial potentials. These studies offer insights into the potential of N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide in antibacterial applications (Iqbal et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O2.ClH/c1-27-17-22(26)25(20-9-7-19(23)8-10-20)21-12-15-24(16-13-21)14-11-18-5-3-2-4-6-18;/h2-10,21H,11-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFWXEWNGNJZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037239 | |

| Record name | p-Chloro methoxyacetyl fentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101345-75-9 | |

| Record name | p-Chloro methoxyacetyl fentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

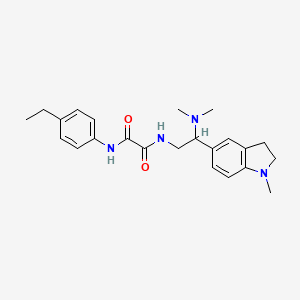

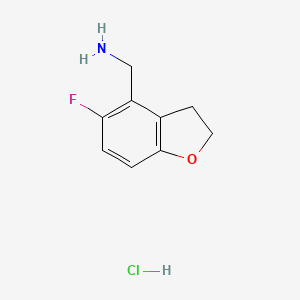

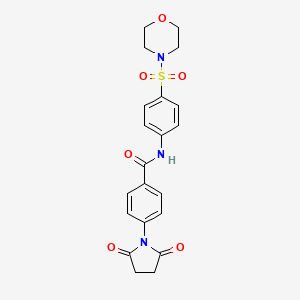

![3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B3010379.png)

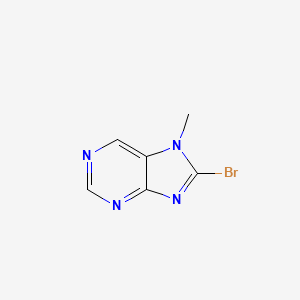

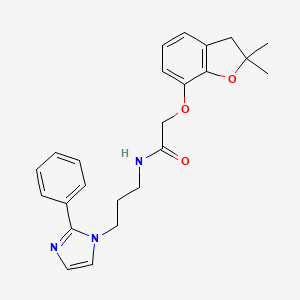

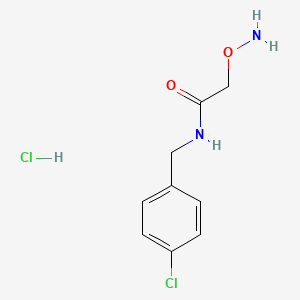

![N-(1-cyanocycloheptyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B3010381.png)

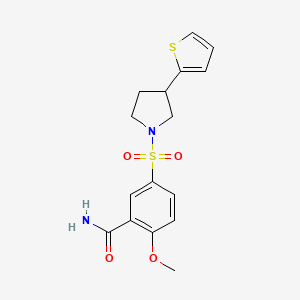

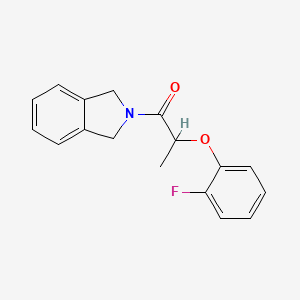

![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)